Amitriptyline-13C3 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

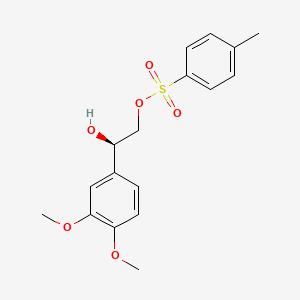

Amitriptyline Hydrochloride is a dibenzocycloheptadiene-derivative tricyclic antidepressant (TCA). It is used to treat symptoms of depression and is often considered a first-line treatment . It is a white or practically white, odorless or partially odorless, crystalline powder or small crystals .

Synthesis Analysis

Amitriptyline HCl has been analyzed using HPLC methods for its presence in tablet form. The sample was analyzed using an inertsil ODS 3V column as the stationary phase and Phosphate Buffer: Acetonitrile as a mobile phase .Molecular Structure Analysis

The molecular formula of Amitriptyline Hydrochloride is C20H24ClN. It has an average mass of 313.864 Da and a monoisotopic mass of 313.159729 Da .Chemical Reactions Analysis

Amitriptyline Hydrochloride has been studied for its reaction with various dyes like bromothymol blue and bromocresol purple in a spectrophotometric method for quantification . Also, its decomposition products in aqueous solution have been identified .Physical And Chemical Properties Analysis

Amitriptyline Hydrochloride is a white or practically white, odorless or partially odorless, crystalline powder or small crystals. It is freely soluble in water and alcohol .Applications De Recherche Scientifique

Metabolic Fate and Mechanisms

Amitriptyline, a widely used tricyclic antidepressant, undergoes complex metabolism leading to various metabolites, including Nortriptyline and Amitriptylinoxide. These processes involve oxidative metabolism, hydroxylation with high stereo- and enantioselectivity, and direct conjugation leading to a quaternary ammonium-linked glucuronide. This metabolic fate is crucial for understanding Amitriptyline's pharmacological activity and optimizing its therapeutic use, indicating a significant area for the application of labeled compounds like Amitriptyline-13C3 Hydrochloride in research (Breyer-Pfaff, 2004).

Therapeutic Use in Chronic Pain and Fibromyalgia

Amitriptyline's effectiveness in treating chronic pain conditions, such as post-herpetic neuralgia, painful diabetic neuropathy, and fibromyalgia, is well-documented. Its analgesic effects are at least partially independent of its antidepressant activity, making it a valuable tool in chronic pain management. This therapeutic use underscores the importance of understanding its pharmacokinetics and pharmacodynamics through research applications of isotopically labeled compounds (Bryson & Wilde, 1996); (Lawson, 2017).

Pharmacological Profile and Drug Development

Amitriptyline's complex pharmacological profile, which includes monoamine reuptake inhibition and receptor modulation, highlights the potential for developing new therapeutic agents targeting multiple nociceptive and sensory processes. Research using this compound could provide insights into these mechanisms, contributing to the development of drugs with improved efficacy and tolerability for conditions like fibromyalgia and chronic pain syndromes (Lawson, 2017).

Neuropathic Pain Therapy

The application of this compound in research could advance our understanding of Amitriptyline's role in neuropathic pain therapy. Studies have confirmed the effectiveness of tricyclic antidepressants in treating neuropathic pain, with Amitriptyline being one of the most positively proven. Investigating its multi-modal analgesic mechanisms through labeled compounds could lead to the discovery of new drug targets and a deeper knowledge of its analgesic action (Xue, 2011).

Safety and Hazards

Amitriptyline Hydrochloride has several hazards associated with it. It is very toxic to aquatic life with long-lasting effects. It can cause damage to organs and is suspected of damaging fertility or the unborn child. It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Orientations Futures

Amitriptyline is a tricyclic antidepressant used to treat symptoms of depression and is used off-label for insomnia, migraine prevention, ADHD, eating disorders, bipolar disorder, anxiety, psychotic disorders, and some types of pain . The future directions of Amitriptyline Hydrochloride could include further exploration of these off-label uses and continued research into its mechanism of action.

Propriétés

IUPAC Name |

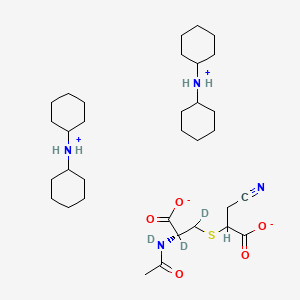

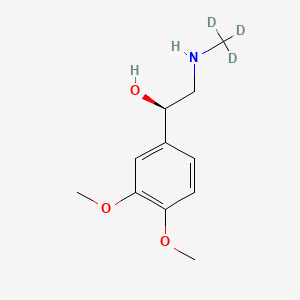

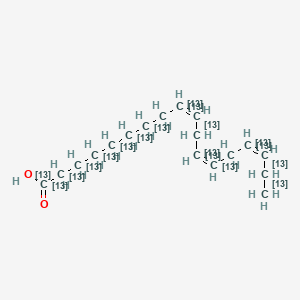

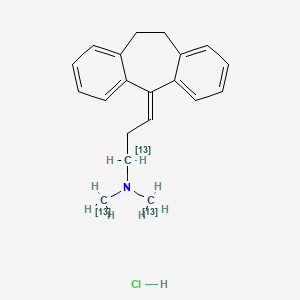

N,N-di((113C)methyl)-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)(113C)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1+1,2+1,15+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYRPLNVJVHZGT-DGIKSOBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N([13CH3])[13CH2]CC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B589671.png)